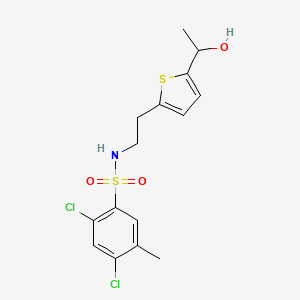
2,4-dichloro-N-(2-(5-(1-hydroxyethyl)thiophène-2-yl)éthyl)-5-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2NO3S2 and its molecular weight is 394.33. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
- Agents anti-inflammatoires: La structure du composé suggère des propriétés anti-inflammatoires potentielles. Les chercheurs étudient ses effets sur les voies inflammatoires, ce qui pourrait conduire au développement de nouveaux médicaments pour des affections telles que l'arthrite, l'asthme et les maladies auto-immunes .
Activité Biologique
2,4-Dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide, a compound with the CAS number 2034570-64-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to explore the compound's biological activity in detail.
Chemical Structure and Properties
The compound's molecular formula is C15H15Cl2N2O2S, with a molecular weight of 344.3 g/mol. It features a sulfonamide group linked to a dichlorobenzene ring and a thiophene moiety, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H15Cl2N2O2S |
| Molecular Weight | 344.3 g/mol |
| CAS Number | 2034570-64-2 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological potential. Key areas of interest include:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
- Anticancer Potential : Some derivatives of sulfonamides have shown promise in cancer therapy. The presence of the thiophene ring may enhance its interaction with cellular targets involved in tumor growth.
The proposed mechanism involves inhibition of bacterial folic acid synthesis, similar to other sulfonamides. The compound may act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in bacterial metabolism.
Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Studies
Research conducted on related compounds suggests that modifications in the thiophene structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cell proliferation in breast and lung cancer models .
Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Streptococcus pneumoniae | 18 | 16 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3S2/c1-9-7-15(13(17)8-12(9)16)23(20,21)18-6-5-11-3-4-14(22-11)10(2)19/h3-4,7-8,10,18-19H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROYPOBOYODAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CC=C(S2)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













